N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(PHENYLSULFANYL)PROPANAMIDE HYDROCHLORIDE
Description
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide hydrochloride is a structurally complex small molecule featuring a benzothiazole core substituted with fluorine atoms at positions 4 and 4. The compound incorporates a morpholine-ethylamine moiety and a phenylsulfanyl group linked via a propanamide chain. Its hydrochloride salt form enhances solubility, a critical factor for bioavailability in pharmacological applications.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylsulfanylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N3O2S2.ClH/c23-16-14-18(24)21-19(15-16)31-22(25-21)27(8-7-26-9-11-29-12-10-26)20(28)6-13-30-17-4-2-1-3-5-17;/h1-5,14-15H,6-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGWJDTXHBYFMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CCSC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClF2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(PHENYLSULFANYL)PROPANAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzo[d]thiazole core, introduction of the difluoro substituents, and subsequent functionalization with morpholinoethyl and phenylthio groups. Common reagents used in these reactions include thionyl chloride, morpholine, and phenylthiol, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(PHENYLSULFANYL)PROPANAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the thioether group to a sulfoxide or sulfone.
Reduction: Reduction of the benzo[d]thiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or infectious diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(PHENYLSULFANYL)PROPANAMIDE HYDROCHLORIDE would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares functional motifs with several classes of bioactive molecules:
- Benzothiazole Derivatives: Similar to triazole-thione derivatives in , the benzothiazole core acts as a rigid aromatic scaffold, facilitating π-π stacking interactions. The 4,6-difluoro substitution likely enhances metabolic stability and electron-withdrawing effects compared to non-fluorinated analogues .
- Morpholine-Ethylamine Moiety : This group contributes to solubility and hydrogen-bonding capacity, analogous to the benzhydryl and cyclohexane methylamide groups in , which modulate lipophilicity and target engagement.
- Phenylsulfanyl Propanamide Chain : The thioether linkage and phenyl group may influence redox activity or metal chelation, similar to hydroxamic acids in , which exhibit antioxidant properties via sulfur/nitrogen coordination .
Physicochemical and Pharmacological Properties
- Lipophilicity : The phenylsulfanyl and morpholine groups balance hydrophobicity and solubility, contrasting with more polar hydroxamic acids () or less polar benzhydryl derivatives .
- Bioactivity: While direct data is unavailable, benzothiazoles and triazole-thiones () are associated with antimicrobial, anticancer, and enzyme-inhibitory activities. Fluorination may enhance blood-brain barrier penetration compared to non-fluorinated analogues .
Data Tables
Table 1: Structural Comparison with Analogues
Table 2: Spectral Signatures
Research Implications and Limitations
Comparative analysis with triazole-thiones and hydroxamic acids highlights opportunities for structure-activity relationship (SAR) studies, particularly in optimizing fluorine placement and sulfur-based substituents. Limitations include reliance on indirect structural analogs and the absence of explicit pharmacological data for the compound itself.
Q & A
Basic Research: Synthesis Optimization
Q: How can researchers optimize the synthesis of this compound to improve yield and purity? A: Synthesis optimization should focus on reaction conditions such as solvent selection (e.g., dimethylformamide or ethanol for solubility), temperature control (reflux conditions for cyclization steps), and stoichiometric ratios of intermediates. Analytical techniques like HPLC should monitor reaction progress and purity . For example, adjusting the molar ratio of the benzothiazole precursor to the morpholine-containing intermediate can reduce side-product formation. Post-synthesis purification via column chromatography or recrystallization in aprotic solvents may enhance purity.
Basic Research: Structural Characterization
Q: What analytical methods are critical for confirming the structural integrity of this compound? A: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying proton environments and carbon frameworks, particularly distinguishing fluorine substituents on the benzothiazole ring. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like sulfanyl and morpholine moieties. X-ray crystallography may resolve stereochemical ambiguities in the propanamide backbone .
Basic Research: Purity Assessment
Q: How should researchers assess and ensure the compound’s purity for in vitro assays? A: High-performance liquid chromatography (HPLC) with UV/Vis detection at 254 nm is recommended for quantifying impurities. A reverse-phase C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) provides optimal resolution. Purity thresholds ≥95% are typical for biological testing. Residual solvents (e.g., DMF) should be quantified via gas chromatography (GC) .
Advanced Research: Mechanism of Action
Q: What methodological approaches can elucidate the compound’s biological mechanism of action? A: Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can predict binding affinities to target proteins (e.g., kinases or receptors). Pair this with in vitro enzyme inhibition assays (e.g., fluorescence-based kinetic measurements) to validate computational predictions. Confocal microscopy may localize intracellular targets, while CRISPR/Cas9 gene editing can identify critical pathways .
Advanced Research: Addressing Contradictory Bioactivity Data
Q: How should researchers resolve discrepancies in reported bioactivity across studies? A: Cross-validate experimental conditions: Ensure consistent cell lines (e.g., HepG2 vs. HEK293), assay protocols (e.g., ATP levels for viability assays), and compound concentrations. Replicate studies with independent synthesis batches to rule out impurity-driven effects. Meta-analyses of dose-response curves and statistical tools like ANOVA can identify outliers .
Advanced Research: In Vitro-to-In Vivo Translation
Q: What experimental design considerations are critical for translating in vitro findings to animal models? A: Pharmacokinetic profiling (e.g., plasma stability, metabolic half-life via LC-MS/MS) is essential. Use species-specific liver microsomes to predict metabolism. For efficacy, select murine models with genetic or xenograft relevance to the target disease. Dose optimization should balance efficacy (e.g., tumor reduction) and toxicity (e.g., liver enzyme biomarkers) .
Advanced Research: Stability Under Physiological Conditions
Q: How can researchers evaluate the compound’s stability in physiological environments? A: Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC and identify metabolites using high-resolution MS. Stability in aqueous buffers (e.g., PBS) over 24–72 hours informs formulation strategies (e.g., lyophilization or PEGylation) .
Advanced Research: Structure-Activity Relationship (SAR) Studies
Q: What strategies are effective for SAR studies on this compound? A: Systematically modify functional groups:
- Replace fluorine atoms on the benzothiazole ring with chloro or methyl groups to assess electronic effects.
- Vary the morpholine ethyl chain length to probe steric interactions.
- Substitute the phenylsulfanyl group with other aromatic thioethers.
Evaluate changes via IC50 determinations in target-specific assays (e.g., kinase inhibition) .
Advanced Research: Environmental Impact Assessment
Q: How should researchers assess the compound’s environmental fate and ecotoxicity? A: Use OECD guidelines for biodegradation (e.g., Closed Bottle Test 301D) and bioaccumulation (logP calculations). Ecotoxicity assays with Daphnia magna (acute immobilization) and Vibrio fischeri (bioluminescence inhibition) model aquatic impacts. Soil adsorption studies (e.g., batch equilibrium method) predict terrestrial persistence .
Advanced Research: Computational Modeling of Pharmacokinetics
Q: What computational tools predict the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties? A: Use QSAR models in SwissADME or ADMETLab 2.0 to estimate logP, blood-brain barrier permeability, and CYP450 metabolism. Molecular dynamics simulations (e.g., GROMACS) model membrane interactions. In silico toxicity prediction (e.g., ProTox-II) flags potential hepatotoxicity or mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
